5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide
Overview
Description
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of an ethyl group, a fluorophenoxyethyl group, and a sulfonamide group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary targets of the compound “5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” are currently unknown. This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological effects . .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Generally, thiophene derivatives interact with their targets to modulate their activity, leading to changes in cellular processes . The exact nature of these interactions would depend on the specific targets of the compound.
Biochemical Pathways
The biochemical pathways affected by this compound are also currently unknown. Thiophene derivatives can influence a variety of pathways depending on their specific targets
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As a thiophene derivative, it may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The specific synthetic route for this compound may involve the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction or other condensation reactions such as the Paal-Knorr synthesis.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Attachment of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be introduced through nucleophilic substitution reactions using 4-fluorophenol and ethylene oxide.
Sulfonamide Formation: The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: Thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxyethyl group enhances its lipophilicity and binding affinity, while the sulfonamide group provides additional hydrogen bonding interactions .
Properties
IUPAC Name |
5-ethyl-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-2-13-7-8-14(20-13)21(17,18)16-9-10-19-12-5-3-11(15)4-6-12/h3-8,16H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTWSXCNKXMFNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190827 | |
Record name | 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105234-92-1 | |
Record name | 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105234-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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